![molecular formula C7H8O4S B12751647 3-Hydroxy-5-methylbenzenesulfonic acid CAS No. 98-20-4](/img/no-structure.png)
3-Hydroxy-5-methylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a derivative of benzenesulfonic acid, featuring a hydroxyl group and a methyl group attached to the benzene ring. This compound is known for its applications in various chemical processes and industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Hydroxy-5-methylbenzenesulfonic acid can be synthesized through the sulfonation of m-cresol (3-methylphenol) using sulfuric acid. The reaction typically involves heating m-cresol with concentrated sulfuric acid, leading to the formation of the sulfonic acid derivative .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where m-cresol is reacted with sulfur trioxide in the presence of a catalyst. This method ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-5-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonic acid group can be reduced to a sulfonate group under specific conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the hydroxyl and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfonates and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-5-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-5-methylbenzenesulfonic acid involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can influence enzyme activity, protein folding, and other biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxybenzenesulfonic acid: Lacks the methyl group, leading to different reactivity and applications.
5-Methylbenzenesulfonic acid: Lacks the hydroxyl group, affecting its chemical properties and uses.
m-Cresol: Lacks the sulfonic acid group, resulting in different chemical behavior.
Uniqueness
3-Hydroxy-5-methylbenzenesulfonic acid is unique due to the presence of both hydroxyl and methyl groups on the benzene ring, which enhances its reactivity and versatility in various chemical reactions and applications .
Eigenschaften
98-20-4 | |
Molekularformel |
C7H8O4S |
Molekulargewicht |
188.20 g/mol |
IUPAC-Name |
3-hydroxy-5-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O4S/c1-5-2-6(8)4-7(3-5)12(9,10)11/h2-4,8H,1H3,(H,9,10,11) |
InChI-Schlüssel |
OZZHMNMQCXUFMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.